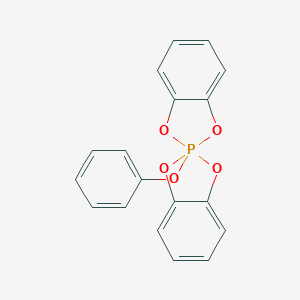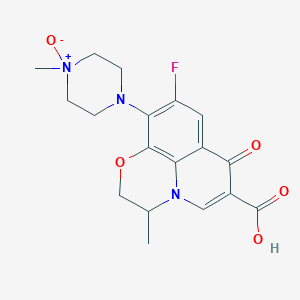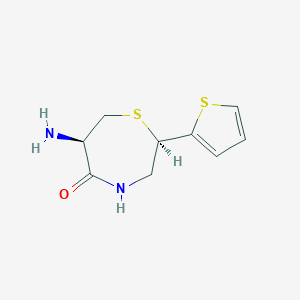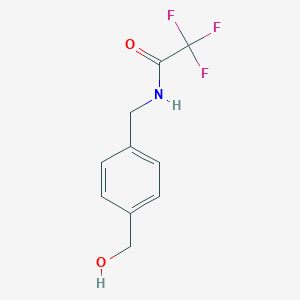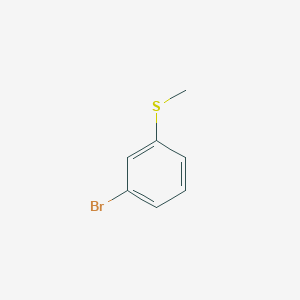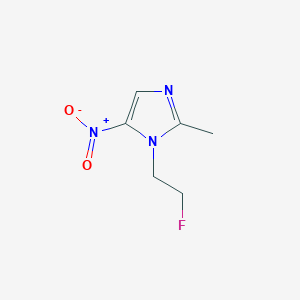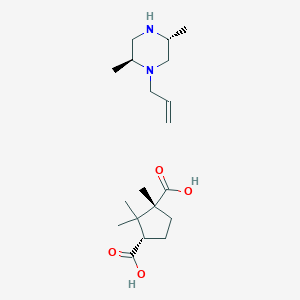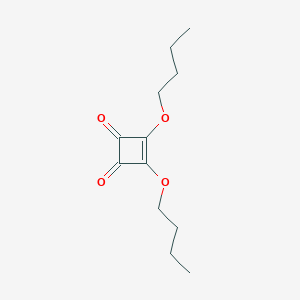
Dibutyl-Squartat
Übersicht
Beschreibung
N-Arachidonyl-GABA ist eine Verbindung, die den Neurotransmitter Gamma-Aminobuttersäure (GABA) mit einem Arachidonsäure-Molekül verbindet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
N-Arachidonyl-GABA kann durch die Acylierung von Gamma-Aminobuttersäure mit Arachidonsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Amidbindung zwischen der Gamma-Aminobuttersäure und der Arachidonsäure zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N-Arachidonyl-GABA nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Implementierung von Reinigungstechniken wie Chromatographie zur Isolierung des gewünschten Produkts umfassen.
Wissenschaftliche Forschungsanwendungen
N-Arachidonyl-GABA hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Schnittstelle zwischen Lipid- und Neurotransmitter-Signalwegen zu untersuchen.
Biologie: Forschungen zu N-Arachidonyl-GABA helfen beim Verständnis seiner Rolle in der zellulären Signaltransduktion und seinen Auswirkungen auf verschiedene biologische Prozesse.
Medizin: Die Verbindung zeigt neuroprotektive und analgetische Eigenschaften, was sie zu einem potenziellen Kandidaten für therapeutische Anwendungen bei Erkrankungen wie Schmerzen und neurodegenerativen Erkrankungen macht
Wirkmechanismus
N-Arachidonyl-GABA übt seine Wirkungen hauptsächlich durch Wechselwirkungen mit Gamma-Aminobuttersäure-Rezeptoren und anderen molekularen Zielstrukturen aus, die an Lipid-Signalwegen beteiligt sind. Es wurde gezeigt, dass die Verbindung die Neurotransmitterfreisetzung moduliert und neuroprotektive Wirkungen zeigt, indem sie neuronale Schäden und Entzündungen reduziert . Zusätzlich kann es mit Cyclooxygenase-2 (COX-2) interagieren, um Metaboliten zu produzieren, die zu seiner biologischen Aktivität beitragen .
Wirkmechanismus
Dibutyl squarate, also known as 3,4-dibutoxycyclobut-3-ene-1,2-dione, Squaric acid dibutyl ester, or 3,4-Dibutoxy-3-cyclobutene-1,2-dione, is a chemical compound with a wide range of applications in the medical field .
Target of Action
The primary targets of Dibutyl squarate are conditions such as warts and alopecia areata or alopecia totalis (autoimmune hair loss), where it is used for treatment through topical immunotherapy .
Mode of Action
It is believed to redirect the inflammatory response by invoking allergic contact dermatitis . This suggests that the compound may act by inducing a type IV hypersensitive response in an HPV-infected tissue, or possibly a nonspecific anti-inflammatory reaction .
Biochemical Pathways
Four metabolic intermediates, including DBP, monobutyl phthalate, phthalic acid, and pyrocatechol, have been identified . Based on these intermediates, a chemical pathway for DBP degradation has been proposed .
Result of Action
The action of Dibutyl squarate results in the treatment of conditions such as warts and alopecia areata or alopecia totalis. It does this by invoking an allergic contact dermatitis, which redirects the inflammatory response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ArachidonylGABA can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the gamma-aminobutyric acid and arachidonic acid .
Industrial Production Methods
While specific industrial production methods for N-ArachidonylGABA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Arachidonyl-GABA unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann das Arachidonsäure-Molekül modifizieren, was möglicherweise zur Bildung von hydroxylierten oder epoxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Arachidonsäurekette beeinflussen, was zu gesättigten Derivaten führt.
Substitution: Substitutionsreaktionen können am Gamma-Aminobuttersäure-Molekül auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte, epoxidierte und gesättigte Derivate von N-Arachidonyl-GABA sowie substituierte Derivate am Gamma-Aminobuttersäure-Molekül .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Arachidonoylglycin
- N-Arachidonoylphenylalanin
- N-Arachidonoyltyrosin
- N-Arachidonoyltryptophan
Einzigartigkeit
N-Arachidonyl-GABA ist unter den Arachidonoylaminosäuren einzigartig aufgrund seiner Kombination von Gamma-Aminobuttersäure und Arachidonsäure, die es ihm ermöglicht, sowohl mit Gamma-Aminobuttersäure-Rezeptoren als auch mit Lipid-Signalwegen zu interagieren. Diese duale Interaktion bietet eine breitere Bandbreite an biologischen Wirkungen im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
3,4-dibutoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWELTXMQSEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183113 | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2892-62-8 | |
| Record name | Dibutyl squarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaric acid dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squaric acid dibutyl ester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2892-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL SQUARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
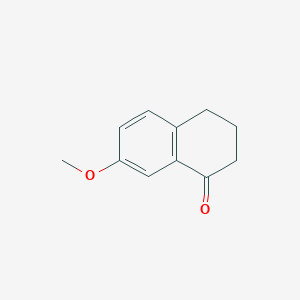
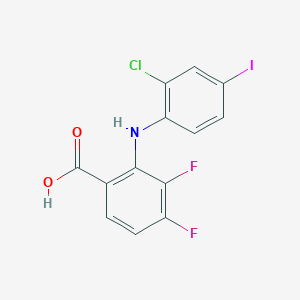
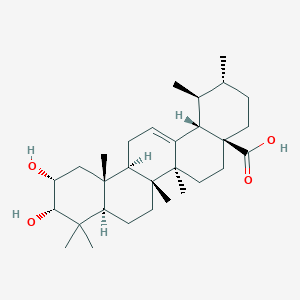

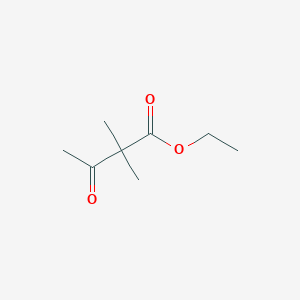
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
